N-(2-pyridin-2-ylethyl)cyclooctanamine
Description
N-(2-pyridin-2-ylethyl)cyclooctanamine is a cyclooctanamine derivative featuring a pyridine-substituted ethyl group. Cyclooctanamine derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities, often influenced by substituent groups . The pyridin-2-ylethyl moiety may contribute to interactions with biological targets such as receptor tyrosine kinases (RTKs) or bacterial persister cells, as seen in related compounds .
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclooctanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-4-8-14(9-5-3-1)17-13-11-15-10-6-7-12-16-15/h6-7,10,12,14,17H,1-5,8-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDPWFDUWFIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-(2-aminopyridin-2-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-2-ylethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2-pyridin-2-ylethyl)cyclooctanone.
Reduction: Reduction of the compound can yield N-(2-pyridin-2-ylethyl)cyclooctanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: N-(2-pyridin-2-ylethyl)cyclooctanone
Reduction: N-(2-pyridin-2-ylethyl)cyclooctanol
Substitution: Various substituted derivatives of the pyridine ring
Scientific Research Applications
N-(2-pyridin-2-ylethyl)cyclooctanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-pyridin-2-ylethyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclooctane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
IMA6: N-[(6-Trifluoromethyl)-1H-indol-2-yl)methyl]cyclooctanamine
Structural Differences :
- IMA6 contains an indole ring substituted with a trifluoromethyl group, linked to cyclooctanamine via a methyl bridge.
- In contrast, N-(2-pyridin-2-ylethyl)cyclooctanamine uses a pyridine-ethyl chain instead of an indole-methyl group.
Implications for this compound :
Pyrrolo[2,3-d]pyrimidine Derivatives (6-(2-Pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines)
Structural Differences :
- These compounds feature a pyrrolo[2,3-d]pyrimidine core with a pyridin-2-ylethyl group at position 6, similar to the substituent in this compound.
Implications for this compound :
- The pyridin-2-ylethyl group may similarly engage RTKs, though the absence of a pyrrolo[2,3-d]pyrimidine core could limit direct inhibition.
- Cyclooctanamine’s conformational flexibility might compensate by enabling novel binding modes.
Aminoethyl Chloride Derivatives (e.g., 2-(N,N-Diisopropylamino)ethyl chloride)
Structural Differences :
- These compounds lack the cyclooctanamine ring but share aminoethyl backbones with halogen substituents.
Implications for this compound :
- Highlights the importance of the cyclooctanamine group in conferring biological activity compared to simpler amines.
Comparative Data Table
Research Findings and Mechanistic Insights
- Role of Substituents : The pyridin-2-ylethyl group in pyrrolo[2,3-d]pyrimidines enhances RTK binding via aromatic stacking and hydrogen bonding . In this compound, this group may similarly target RTKs but with altered potency due to the absence of a planar heterocyclic core.
- Synergistic Effects: Combining pyridine derivatives with metals (e.g., copper nanoparticles) could amplify antimicrobial effects, as seen with 5-nitroindole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
